

Stavudine-d4: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Stavudine-d4	
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Introduction

Stavudine-d4 is the deuterated analog of Stavudine, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HIV-2 infections.[1] As a stable isotopelabeled compound, **Stavudine-d4** serves as an invaluable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Stavudine in biological matrices.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to **Stavudine-d4**.

Chemical Structure and Identification

Stavudine-d4 is systematically named 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(methyl-d3)-pyrimidine-2,4(1H,3H)-dione-6-d.[2] The deuterium atoms are located on the methyl group and at the 6-position of the thymine ring.

Chemical Structure:

Caption: Chemical structure of Stavudine-d4.

Physicochemical Properties



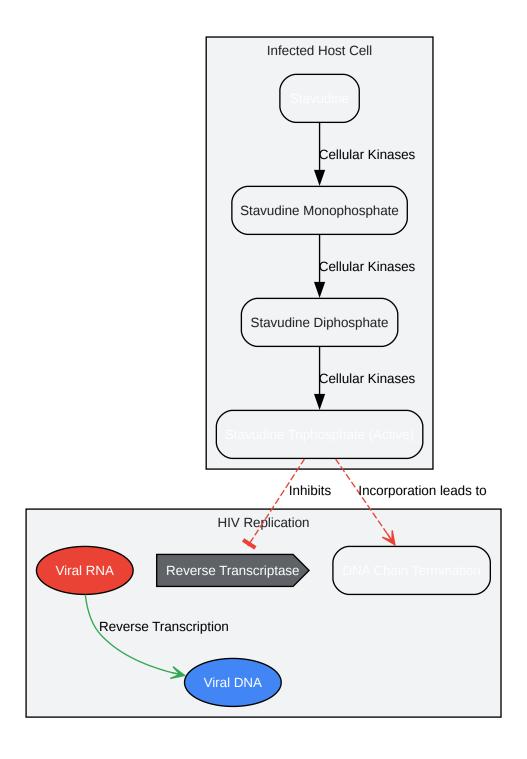
The key physicochemical properties of **Stavudine-d4** are summarized in the table below. These properties are compared to its non-deuterated counterpart, Stavudine.

Property	Stavudine-d4	Stavudine
Molecular Formula	C10H8D4N2O4[2]	C10H12N2O4[3]
Molecular Weight	228.24 g/mol [2][4]	224.21 g/mol [3][5]
CAS Number	1219803-67-4[2][4]	3056-17-5[3][5]
Appearance	White to off-white crystalline solid or powder[3][6]	White to off-white crystalline solid or powder[3][6][7][8]
Melting Point	Not explicitly available, expected to be similar to Stavudine	159-160 °C[9]; 165-166 °C[3]
Solubility	Not explicitly available, expected to be similar to Stavudine	Water: ~83 mg/mL at 23°C[7] [8]; Propylene Glycol: ~30 mg/mL at 23°C[7][8]; Ethanol: ~10 mg/mL[10]; DMSO: ~30 mg/mL[10]; DMF: ~30 mg/mL[10]
n-Octanol/Water Partition Coefficient (LogP)	Not explicitly available	-0.70910[9]; 0.144 at 23°C[7]

Mechanism of Action

Stavudine is a thymidine analogue that requires intracellular phosphorylation to become pharmacologically active.[11][12][13] Cellular kinases convert Stavudine to its active metabolite, Stavudine triphosphate.[7][13] This active form then inhibits the HIV-1 reverse transcriptase enzyme through two primary mechanisms: competitive inhibition with the natural substrate, deoxythymidine triphosphate, and incorporation into the growing viral DNA chain, which leads to chain termination due to the absence of a 3'-hydroxyl group.[11][12]





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Caption: Intracellular activation of Stavudine and its inhibitory effect on HIV reverse transcriptase.

Experimental Protocols



Stavudine-d4 is predominantly used as an internal standard in bioanalytical methods for the quantification of Stavudine in biological matrices such as plasma or serum. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose.

Exemplary Bioanalytical Method: LC-MS/MS Quantification of Stavudine in Human Plasma

This protocol is a generalized representation based on common practices in the field.[14][15] [16][17]

- 1. Sample Preparation (Solid Phase Extraction SPE)
- Objective: To extract Stavudine and Stavudine-d4 (internal standard) from the plasma matrix and remove interfering substances.
- Procedure:
 - \circ To 200 µL of human plasma in a polypropylene tube, add 50 µL of **Stavudine-d4** working solution (as internal standard).
 - Vortex mix for 30 seconds.
 - Load the mixture onto a pre-conditioned SPE cartridge (e.g., C18).
 - Wash the cartridge with a series of solutions to remove interfering components (e.g., 1 mL of water followed by 1 mL of 5% methanol in water).
 - Elute the analytes with an appropriate organic solvent (e.g., 1 mL of methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - $\circ\,$ Reconstitute the residue in 100 μL of the mobile phase and inject a portion into the LC-MS/MS system.
- 2. LC-MS/MS Analysis



- Objective: To chromatographically separate the analytes and detect them with high sensitivity and specificity.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system.
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Stavudine: Q1/Q3 (e.g., m/z 225.1 → 127.1)
 - **Stavudine-d4**: Q1/Q3 (e.g., m/z 229.1 → 131.1)

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:[18][19]

Selectivity and Specificity



- Accuracy and Precision
- Recovery
- Calibration Curve Linearity
- Lower Limit of Quantification (LLOQ)
- Stability (freeze-thaw, short-term, long-term, and stock solution)



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Caption: General workflow for the bioanalytical quantification of Stavudine using **Stavudine-d4**.

Conclusion

Stavudine-d4 is an essential analytical tool for researchers and drug development professionals involved in the study of Stavudine. Its stable isotope-labeled nature allows for precise and accurate quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. The information provided in this guide serves as a foundational resource for understanding the chemical and physical properties of **Stavudine-d4** and for the development of robust bioanalytical methods.

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